molecular formula C22H22ClN3O2 B14706715 3(2H)-Pyridazinone, 6-(p-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl- CAS No. 23338-59-2

3(2H)-Pyridazinone, 6-(p-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl-

Cat. No.: B14706715
CAS No.: 23338-59-2
M. Wt: 395.9 g/mol
InChI Key: PXZDPMRCXQTANE-UHFFFAOYSA-N
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Description

3(2H)-Pyridazinone, 6-(p-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl- is a synthetic organic compound that belongs to the pyridazinone family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups in its structure makes it a versatile molecule for chemical modifications and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 6-(p-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl- typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, hydrazine derivatives, and other reagents that facilitate the formation of the pyridazinone core. Common reaction conditions may involve:

    Condensation reactions: Using aldehydes and hydrazines under acidic or basic conditions.

    Cyclization reactions: Formation of the pyridazinone ring through intramolecular cyclization.

    Substitution reactions: Introducing the p-chlorophenyl and morpholinoethyl groups through nucleophilic substitution.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to enhance yield and purity. This may include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification techniques: Employing crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Pyridazinone, 6-(p-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl- can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups or carbonyl groups to amines or alcohols.

    Substitution: Halogenation, alkylation, or acylation reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 6-(p-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl- involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Affecting metabolic or signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    3(2H)-Pyridazinone derivatives: Compounds with similar core structures but different substituents.

    Phenyl-substituted pyridazinones: Variants with different phenyl group substitutions.

    Morpholinoethyl derivatives: Compounds with the morpholinoethyl group attached to different cores.

Uniqueness

3(2H)-Pyridazinone, 6-(p-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development.

Properties

CAS No.

23338-59-2

Molecular Formula

C22H22ClN3O2

Molecular Weight

395.9 g/mol

IUPAC Name

6-(4-chlorophenyl)-2-(2-morpholin-4-ylethyl)-4-phenylpyridazin-3-one

InChI

InChI=1S/C22H22ClN3O2/c23-19-8-6-18(7-9-19)21-16-20(17-4-2-1-3-5-17)22(27)26(24-21)11-10-25-12-14-28-15-13-25/h1-9,16H,10-15H2

InChI Key

PXZDPMRCXQTANE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C(=O)C(=CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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